In Vivo Leproma Regression: RACA 854 vs. Untreated Controls in Armadillo Model
In the nine-banded armadillo model of experimental leprosy, intramuscular administration of RACA 854 at 3 times per week produced complete leproma regression to scar in 3 of 5 treated animals (60%), while 1 of 3 untreated control animals (33%) developed full systemic infection [1]. Biopsy of a regressed lesion from a treated animal revealed a residual bacillary load of 1.5 × 10⁶ acid-fast bacilli per gram of tissue with only 30% viability, indicating bactericidal or bacteriostatic activity associated with treatment [1].
| Evidence Dimension | Complete leproma regression rate in experimentally infected armadillos |
|---|---|
| Target Compound Data | 3 of 5 animals (60%) achieved regression to scar; residual AFB 1.5 × 10⁶/g tissue, viability 30% |
| Comparator Or Baseline | Untreated control: 0 of 3 animals (0%) achieved regression; 1 of 3 (33%) progressed to full systemic infection |
| Quantified Difference | 60% regression rate vs. 0% in controls; systemic infection progression 0% vs. 33% in controls |
| Conditions | Nine-banded armadillo (Dasypus novemcinctus) model; RACA 854 administered intramuscularly 3×/week; Int J Lepr 1991 |
Why This Matters
This is the only direct in vivo efficacy data available for RACA 854, demonstrating significant antileprotic activity in the gold-standard animal model for leprosy, a benchmark no alternative small-molecule immunostimulant has reproduced.
- [1] Kazda J, Shafik A. Antileprotic effect of the immunostimulating drug RACA 854 in experimentally infected armadillos. Int J Lepr Other Mycobact Dis. 1991;59(4):649-651. PMID: 1802947. View Source
